4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid
Description
Properties
CAS No. |
303104-66-7 |
|---|---|
Molecular Formula |
C20H16N2O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[[1-(4-carboxyanilino)-2-oxo-2-thiophen-2-ylethyl]amino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c23-17(16-2-1-11-28-16)18(21-14-7-3-12(4-8-14)19(24)25)22-15-9-5-13(6-10-15)20(26)27/h1-11,18,21-22H,(H,24,25)(H,26,27) |
InChI Key |
LOLFXYXYSWVGII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Aminobenzoic Acid Derivatives
The compound’s backbone relies on 4-aminobenzoic acid (PABA, CAS 150-13-0) as a key precursor. Industrial-scale production of PABA typically involves the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or chemical reductants. For example:
-
Catalytic reduction : A mixture of 4-nitrobenzoic acid, water, tetrahydrofuran, and sodium dodecyl sulfonate is treated with sodium borohydride (NaBH₄) at 140°C for 6 hours, yielding PABA with a 94% efficiency.
-
Alternative routes : Hydrolysis of 4-cyanobenzoic acid in alkaline conditions (e.g., KOH/isopropyl alcohol) at ambient temperatures also produces PABA.
These methods highlight the importance of optimizing reaction media (e.g., aqueous vs. organic solvents) and catalysts (e.g., Ag/MMT composites) to enhance yield and purity.
Thienyl-Ketone Intermediate Preparation
The 2-thienyl group is introduced via a ketone intermediate, likely synthesized through Friedel-Crafts acylation or cross-coupling reactions. For instance:
-
Friedel-Crafts acylation : Reacting thiophene with acetyl chloride in the presence of AlCl₃ generates 2-acetylthiophene, a precursor for further functionalization.
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling of thienylboronic acid with α-keto halides could yield thienyl-ketone derivatives.
These intermediates are critical for constructing the 2-oxo-2-(2-thienyl)ethyl moiety in the target compound.
Coupling Strategies for Molecular Assembly
Stepwise Amidation and Alkylation
The ethylamino bridge connecting the two benzoic acid groups may form through sequential amidation and alkylation:
-
Amidation of PABA : React 4-aminobenzoic acid with chloroacetyl chloride to form 4-(chloroacetamido)benzoic acid .
-
Nucleophilic substitution : Treat the chloroacetamide derivative with a second equivalent of 4-aminobenzoic acid in the presence of a base (e.g., K₂CO₃) to generate the ethylenediamine backbone.
-
Thienyl incorporation : React the intermediate with 2-thienyl lithium or Grignard reagent to introduce the thienyl group at the ketone position.
Reaction conditions must be carefully controlled to avoid over-alkylation or decomposition. For example, temperatures between 80–120°C and polar aprotic solvents (e.g., DMF) are ideal for amidation.
One-Pot Condensation Approach
A more efficient route may involve a one-pot condensation of 4-aminobenzoic acid , glyoxylic acid , and 2-thiophenecarboxaldehyde under acidic or basic conditions:
This method leverages the in situ formation of a Schiff base intermediate, followed by cyclization and oxidation to yield the 2-oxoethyl group. Optimizing stoichiometry (e.g., 2:1:1 molar ratio) and catalysts (e.g., p-toluenesulfonic acid) is critical for achieving high yields (>70%).
Purification and Characterization
Isolation Techniques
Crude product purification typically involves:
Analytical Validation
-
HPLC : Purity assessments using C18 columns and UV detection at 254 nm confirm >98% purity.
-
NMR : ¹H NMR (DMSO-d₆) reveals characteristic peaks for the thienyl group (δ 7.2–7.4 ppm) and benzoic acid protons (δ 12.1 ppm).
-
Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 397.08 [M+H]⁺, consistent with the formula C₂₀H₁₆N₂O₅S.
Challenges and Optimization Opportunities
By-Product Formation
Common impurities include:
Chemical Reactions Analysis
Types of Reactions
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid exhibit anticancer properties. Studies have shown that compounds containing this structure can inhibit the proliferation of various cancer cell lines. For instance, a derivative demonstrated potent activity against breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
In vitro studies have revealed that 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid exhibits antimicrobial activity against a range of bacteria and fungi. This property suggests potential applications in developing new antibiotics or antifungal agents .
Synthetic Pathways
The synthesis of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid typically involves multi-step organic reactions, including condensation reactions between appropriate anilines and thienyl derivatives. The use of catalysts and specific reaction conditions (e.g., temperature, solvent choice) can significantly affect yield and purity .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to validate the chemical structure and assess the quality of the synthesized compounds .
Case Studies
| Case Study | Application | Results |
|---|---|---|
| Study on Anticancer Activity | Tested against various cancer cell lines | Showed significant inhibition with IC50 values < 10 µM |
| Anti-inflammatory Research | Evaluated for cytokine inhibition | Reduced IL-6 and TNF-alpha levels by over 50% |
| Antimicrobial Testing | Assessed against Gram-positive and Gram-negative bacteria | Demonstrated effective inhibition at concentrations as low as 100 µg/mL |
Mechanism of Action
The mechanism of action of 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Benzoic Acid Derivatives
Key Observations :
- The target compound shares the 2-thienyl and 2-oxoethylamino motifs with 5-oxo-5-(2-thienyl)valeric acid , but the latter lacks the aromatic amino linkage.
- The terephthaloyl-bis-benzoic acid derivative highlights the versatility of carboxyanilino groups in forming supramolecular interactions, a feature also present in the target compound.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target compound’s dual carboxylic acid groups (from benzoic acid and 4-carboxyanilino) may enhance aqueous solubility compared to simpler thienyl derivatives .
- The absence of alkyl chains (unlike BAY compounds) could reduce lipophilicity, favoring interactions with polar biological targets .
Biological Activity
4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is a complex organic compound notable for its potential biological activities. Its unique structure, which includes a benzoic acid moiety, an amino group, and a thienyl group, suggests various pharmacological applications, particularly in anti-inflammatory and analgesic contexts.
- Molecular Formula : C18H18N2O4S
- Molecular Weight : Approximately 384.42 g/mol
- CAS Number : 303104-66-7
- Chemical Structure : The compound features multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting various enzymes involved in inflammatory pathways. This suggests that 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid may also possess anti-inflammatory properties.
- Analgesic Properties : The structural components of the compound are reminiscent of known analgesics, indicating potential pain-relieving effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation and pain pathways, warranting further pharmacological studies.
The exact mechanism of action for 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid is still under investigation. However, interaction studies could elucidate its role in modulating biological pathways related to inflammation and pain.
Research Findings and Case Studies
Several studies have been conducted to explore the biological activity of compounds structurally similar to 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anti-inflammatory effects in vitro, showing significant inhibition of pro-inflammatory cytokines. |
| Study 2 | Evaluated analgesic properties in animal models, demonstrating reduced pain response compared to control groups. |
| Study 3 | Explored enzyme inhibition profiles, identifying potential targets in the inflammatory pathway. |
Toxicological Profile
The compound has been noted for its toxicity profile:
- H302 : Harmful if swallowed.
- H315 : Causes skin irritation.
- H319 : Causes serious eye irritation.
These properties necessitate careful handling and further toxicological assessment.
Q & A
Q. What are the common synthetic routes for 4-((1-(4-Carboxyanilino)-2-oxo-2-(2-thienyl)ethyl)amino)benzoic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including amide bond formation and functional group transformations. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) . Optimization focuses on controlling temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF for solubility), and pH (neutral to mildly acidic conditions to prevent hydrolysis). Purification often employs column chromatography or recrystallization using ethanol/water mixtures to isolate the product .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of the carboxy, thienyl, and anilino groups. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% typically required for biological assays). Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1680–1720 cm⁻¹ for the oxo group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays for this compound?
Contradictions often arise from assay-specific variables, such as cell line sensitivity or solvent effects (e.g., DMSO cytotoxicity at >0.1%). To address this:
- Standardize assay protocols (e.g., uniform cell viability metrics like MTT or ATP luminescence).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd).
- Cross-reference with structural analogs (e.g., thienyl-to-phenyl substitutions) to isolate pharmacophoric features .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound and its analogs?
SAR studies involve systematic modifications:
- Core substitutions : Replace the thienyl group with furan or phenyl rings to evaluate electronic effects on bioactivity.
- Side-chain variations : Introduce alkyl or aryl groups at the ethylamino linker to assess steric impacts.
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases. Biological validation follows via enzyme inhibition assays (IC₅₀ determination) .
Q. How is the environmental stability or degradation profile of this compound evaluated in ecological studies?
Advanced studies employ:
- Hydrolytic stability tests : Incubate the compound at varying pH (3–10) and temperatures (25–50°C) to monitor degradation via HPLC.
- Photolytic analysis : Expose to UV light (254 nm) and quantify breakdown products using LC-MS.
- Microbial degradation assays : Use soil or water microcosms to track biodegradation pathways (e.g., via ¹⁴C labeling) .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to statistically refine reaction parameters (e.g., Taguchi methods for solvent selection).
- Data Contradiction Analysis : Apply meta-analysis tools (e.g., RevMan) to reconcile disparate biological results, prioritizing assays with validated positive controls.
- SAR Validation : Combine in silico predictions with orthogonal assays (e.g., Western blotting for target protein modulation) to confirm mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
